2-Amino-5-chloro-2'-fluorobenzophenone

Catalog No.
S662059
CAS No.
784-38-3
M.F
C13H9ClFNO
M. Wt
249.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chloro-2'-fluorobenzophenone

CAS Number

784-38-3

Product Name

2-Amino-5-chloro-2'-fluorobenzophenone

IUPAC Name

(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

InChI

InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2

InChI Key

GTGMXPIQRQSORU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F

Synonyms

(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F

Applications in analytical chemistry:

  • Iron(III) detection: 2-Amino-5-chloro-2'-fluorobenzophenone acts as a suitable electrophilic coupling reagent for the determination of iron(III) in various environmental samples. This includes water, soil, and industrial effluent samples. Source: Sigma-Aldrich:

Applications in organic synthesis:

  • Synthesis of 2,4-disubstituted quinolones: This compound can be used as a precursor in the synthesis of 2,4-disubstituted quinolones through a reaction known as the Meyer-Schuster rearrangement. Quinolones are a class of antibiotics with broad-spectrum activity. Source: Sigma-Aldrich:
  • Synthesis of various heterocyclic compounds: 2-Amino-5-chloro-2'-fluorobenzophenone has also been employed in the synthesis of other heterocyclic compounds, including quinazolines, benzotriazepines, and diazepam-related benzodiazepines. Source: Sigma-Aldrich:

2-Amino-5-chloro-2'-fluorobenzophenone is an organic compound with the molecular formula C₁₃H₉ClFNO and a CAS number of 784-38-3. This compound features a benzophenone structure, characterized by a central carbonyl group flanked by two aromatic rings, with an amino group, a chlorine atom, and a fluorine atom attached to the benzene rings. It appears as a yellow solid and has a melting point ranging from 93 to 97 °C .

The compound is known for its use in various chemical syntheses and biological applications. Due to its functional groups, it exhibits reactivity that makes it suitable for electrophilic substitution reactions and other organic transformations.

  • Electrophilic Substitution Reactions: The presence of both amino and chloro groups allows for electrophilic substitution, which can lead to the formation of various derivatives.
  • Oxidation and Reduction: The compound can be oxidized or reduced, facilitating the synthesis of different products.
  • Coupling Reactions: It is particularly effective in electrophilic coupling reactions, often utilized in analytical chemistry for detecting iron (III) in environmental samples .

The compound exhibits biological activity primarily through its interaction with iron (III) ions. It has been employed in analytical methods for determining iron concentrations in environmental waters and soils. Additionally, it serves as a precursor in synthesizing pharmaceuticals, including anxiolytic agents like midazolam . Its potential toxicity necessitates careful handling, as it may cause skin and eye irritation and respiratory issues upon exposure .

Several methods exist for synthesizing 2-Amino-5-chloro-2'-fluorobenzophenone:

  • Fluorination and Amination of Benzophenone: This common synthetic route involves introducing the fluorine and amino groups onto the benzophenone framework.
  • Reactions of 4-Chloroaniline: Various synthetic pathways have been developed using 4-chloroaniline as a starting material, leading to the desired product through multiple steps involving chlorination and fluorination processes .

The applications of 2-Amino-5-chloro-2'-fluorobenzophenone are diverse:

  • Analytical Chemistry: Used as a reagent for determining iron (III) concentrations in environmental samples.
  • Pharmaceutical Industry: Acts as a precursor in synthesizing various pharmaceutical compounds, particularly in the development of sedatives and anxiolytics.
  • Chemical Manufacturing: Employed in the production of industrial chemicals due to its reactive functional groups .

Research indicates that 2-Amino-5-chloro-2'-fluorobenzophenone interacts specifically with iron (III) ions through electrophilic coupling reactions. This interaction forms complexes that can be analyzed spectrophotometrically. The compound's efficacy can be influenced by environmental factors such as pH and temperature during these interactions .

When compared to other compounds with similar structures, 2-Amino-5-chloro-2'-fluorobenzophenone stands out due to the unique combination of chlorine and fluorine substituents. Here are some similar compounds:

Compound NameKey Differences
2-Amino-5-chlorobenzophenoneLacks fluorine; may exhibit different reactivity
2-Amino-2'-fluorobenzophenoneLacks chlorine; alters chemical properties
4-Amino-5-chlorobenzophenoneDifferent position of amino group; affects stability
BenzophenoneNo amino or halogen substituents; less reactive

The presence of both chlorine and fluorine atoms in 2-Amino-5-chloro-2'-fluorobenzophenone enhances its reactivity and makes it suitable for specific applications not achievable by its analogs .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.0356698 g/mol

Monoisotopic Mass

249.0356698 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 50 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

784-38-3

Wikipedia

2-Amino-5-chloro-2'-fluorobenzophenone

Dates

Modify: 2023-09-14

Explore Compound Types